molecular formula C9H8ClN3O2 B1450662 Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1208087-37-9

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1450662
CAS No.: 1208087-37-9
M. Wt: 225.63 g/mol
InChI Key: ZKKKYZNXSWBYQK-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring. The presence of a chloro substituent at the 6-position and an ethyl ester group at the 2-position of the carboxylate adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyrazine with ethyl glycinate hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKKYZNXSWBYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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